Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid
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Overview
Description
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid is a synthetic organic compound that belongs to the thiazolidine family This compound is characterized by its unique structure, which includes a thiazolidine ring substituted with dimethyl and tert-butoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the reaction of 2-amino-2-methylpropan-1-ol with carbon disulfide and methyl iodide to form the thiazolidine ring. This intermediate is then treated with tert-butyl chloroformate to introduce the tert-butoxycarbonyl group. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, and are carried out at low temperatures to prevent decomposition of the intermediates.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols under appropriate conditions.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the tert-butoxycarbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as ammonia or primary amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amide or ester derivatives, depending on the nucleophile used.
Scientific Research Applications
Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of inflammatory pathways.
Comparison with Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the dimethyl and tert-butoxycarbonyl groups, making it less sterically hindered and potentially less reactive.
2-Methylthiazolidine-4-carboxylic acid: Similar structure but with a single methyl group, leading to different reactivity and biological activity.
5,5-Dimethylthiazolidine-4-carboxylic acid: Lacks the tert-butoxycarbonyl group, which can affect its solubility and reactivity.
Uniqueness: The presence of both dimethyl and tert-butoxycarbonyl groups in Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid makes it unique in terms of steric hindrance and reactivity. These groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19NO4S |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14) |
InChI Key |
JHQVNKSOAYTVCV-UHFFFAOYSA-N |
SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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